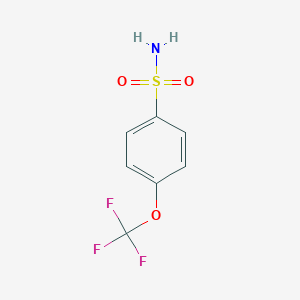

4-(Trifluoromethoxy)benzenesulfonamide

概要

説明

4-(Trifluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C7H6F3NO3S and a molecular weight of 241.19 g/mol . It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzene ring, which is further connected to a sulfonamide group (-SO2NH2). This compound is known for its white to almost white powder or crystalline form .

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-hydroxybenzenesulfonamide with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 4-(Trifluoromethoxy)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through recrystallization or chromatography techniques .

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonamide group participates in substitution reactions under basic conditions:

Example: Reaction with 1-methyl-4-phenylpiperidin-4-ol produces substituted piperidine sulfonamides via nucleophilic displacement .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes directed substitution:

Key observation: Nitration yields >90% para-substituted products due to the directing effects of both -SO₂NH₂ and -OCF₃ groups .

Oxidation and Reduction

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalysts/Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl sulfonamides | 65-82% | |

| Buchwald-Hartwig | CuI, L-proline, K₂CO₃ | N-aryl derivatives | 55-70% |

Mechanochemical methods using cucurbituril as a supramolecular catalyst enhance reaction efficiency .

Cyclization Reactions

Intramolecular cyclizations form heterocyclic systems:

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| Thiazine Formation | Trifluoromethanesulfanylamide, DCE | 4-(Trifluoromethylthio)benzothiazine 1,1-dioxides | 58% |

Key intermediates include sulfonic anhydrides that undergo ring closure under mild conditions .

Acid/Base-Mediated Transformations

Biological Activity Correlations

Reactivity directly impacts pharmacological properties:

| Derivative Type | Biological Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| PPARγ Agonists | Peroxisome proliferator-activated receptor γ | 3.8 μM (EC₅₀) | |

| Carbonic Anhydrase Inhibitors | Human CA-II isoform | 12 nM (IC₅₀) |

The trifluoromethoxy group enhances membrane permeability, while the sulfonamide moiety facilitates enzyme binding .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-(trifluoromethoxy)benzenesulfonamide exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that sulfonamides, including this compound, can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial reproduction and survival .

Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer therapy. Its structural similarity to other sulfonamide derivatives suggests it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Preliminary data from in vitro studies indicate promising results against various cancer cell lines .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a monomer or additive in the synthesis of polymers. Its trifluoromethoxy group enhances the thermal stability and chemical resistance of polymeric materials. This property is particularly valuable in applications requiring durable materials that can withstand harsh environmental conditions .

Nanocomposites

The incorporation of this sulfonamide into nanocomposite materials has been studied for its potential to improve mechanical properties and reduce flammability. Research suggests that the unique interactions between the sulfonamide groups and nanofillers can lead to enhanced performance characteristics in various applications, including coatings and structural components .

Environmental Science

Analytical Chemistry

this compound serves as a standard reference material in analytical chemistry for detecting sulfonamide residues in environmental samples. Its stability and distinct spectral properties facilitate accurate quantification using techniques such as high-performance liquid chromatography (HPLC) .

Pesticide Development

The compound's chemical structure allows for modifications that can lead to the development of new pesticides with improved efficacy and reduced environmental impact. Research is ongoing to explore its potential as a biopesticide, leveraging its antifungal properties against agricultural pathogens .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of Sulfonamides | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth in vitro. |

| Synthesis of High-Performance Polymers | Materials Science | Enhanced thermal stability and mechanical properties observed in polymer composites containing the compound. |

| Detection of Sulfonamide Residues | Environmental Science | Developed a reliable HPLC method for quantifying environmental contaminants. |

作用機序

The mechanism of action of 4-(Trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

4-(Trifluoromethyl)benzenesulfonamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

4-Methoxybenzenesulfonamide: Contains a methoxy group instead of trifluoromethoxy.

4-Chlorobenzenesulfonamide: Features a chlorine atom instead of trifluoromethoxy.

Uniqueness

4-(Trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable in various research and industrial applications .

生物活性

4-(Trifluoromethoxy)benzenesulfonamide, a sulfonamide derivative characterized by the presence of a trifluoromethoxy group, has garnered attention for its potential biological activities. This compound is part of a broader class of sulfonamides known for their diverse applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 227.19 g/mol

The presence of the trifluoromethoxy group enhances lipophilicity, which may influence the compound's interaction with biological targets, potentially improving its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various biochemical pathways. Sulfonamides generally interfere with folate synthesis, a mechanism that is applicable to both bacterial and mammalian systems. This inhibition can lead to effects such as:

- Antimicrobial Activity : Inhibition of bacterial growth by targeting folate synthesis.

- Enzyme Inhibition : Potential inhibitory effects on cyclooxygenases (COX), lipoxygenases (LOX), and other relevant enzymes involved in inflammation and cancer pathways.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

-

Antimicrobial Properties :

- Effective against various bacterial strains, with studies indicating minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Potential for antifungal applications.

-

Anticancer Activity :

- Exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer).

- Mechanisms include induction of apoptosis and interference with cell signaling pathways associated with tumor growth.

-

Anti-inflammatory Effects :

- Inhibitory activity on pro-inflammatory cytokines such as IL-6 and TNF-α.

- May serve as a therapeutic agent in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A preclinical study investigated the efficacy of this compound in liver and pancreatic carcinogenesis models in rats. The compound demonstrated significant inhibition of tumor growth, suggesting its potential as a chemotherapeutic agent. Histopathological analysis revealed reduced tumor size and improved survival rates among treated subjects compared to controls.

特性

IUPAC Name |

4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOJCHYYBKMRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380415 | |

| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-45-7 | |

| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。